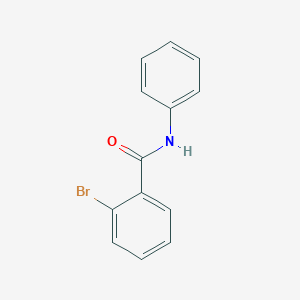

2-Bromo-N-phenylbenzamide

Overview

Description

2-Bromo-N-phenylbenzamide, also known as BPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPBA is a white crystalline powder that has a molecular weight of 295.17 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

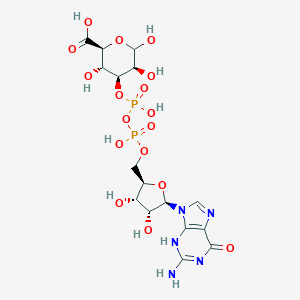

Photosynthesis Inhibition : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been studied for their ability to inhibit photosynthetic electron transport. These compounds show varying degrees of inhibitory efficiency depending on their lipophilicity and electronic properties. They act on the donor side of Photosystem 2 in the photosynthetic apparatus (Kráľová et al., 2013).

Direct Arylation of Heteroarenes : The use of 2- or 4-bromobenzamides in palladium-catalyzed direct arylation of heteroarene C-H bonds has been demonstrated. This process allows for the synthesis of heteroaryl benzamides and is significant for organic synthesis (Chen et al., 2013).

Antiviral Activity : A series of N-phenylbenzamide derivatives have been synthesized and assessed for their anti-enterovirus 71 (EV 71) activities. Among these, certain compounds have shown promising results as potential lead compounds for the development of anti-EV 71 drugs (Ji et al., 2013).

Antidiabetic Effect : (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown potential as an antidiabetic agent through PPARα/γ dual activation. This compound has demonstrated efficacy in lowering plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice (Jung et al., 2017).

Antifungal Activity : The synthesis and antifungal activity of 2-chloro-N-phenylbenzamide against Rhizoctonia solani and Sclerotinia sclerotiorum have been explored, demonstrating its potential as a plant pathogenic fungicide (Wen-liang, 2011).

PPARgamma Antagonist : 2-Bromo-5-nitro-N-phenylbenzamide has been evaluated as a PPARgamma antagonist, a receptor involved in fat metabolism and certain cancers. Its analogs were studied for their potential as radiolabeled antagonists for imaging purposes (Lee et al., 2006).

properties

IUPAC Name |

2-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGABOCAHPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145523 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10282-57-2 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-bromo-N-phenylbenzamide be used to create new heterocyclic compounds?

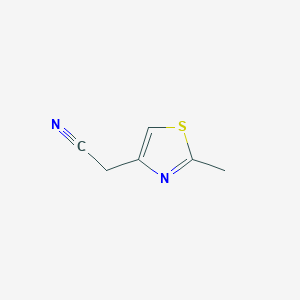

A1: Yes, research has shown that this compound can undergo intramolecular cyclization reactions under certain palladium-catalyzed conditions. For instance, reacting it with thiazole in the presence of a palladium catalyst led to the formation of a six-membered ring product. [] This demonstrates its potential as a building block for synthesizing diverse heterocyclic structures.

Q2: What are the typical reaction conditions for using this compound in palladium-catalyzed cross-coupling reactions?

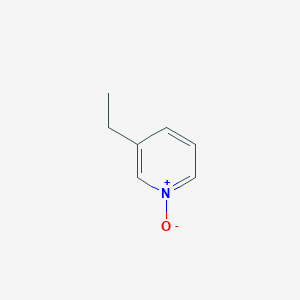

A2: Successful palladium-catalyzed direct arylations using this compound have been achieved with various heteroarenes, including thiazoles, thiophenes, furans, and pyrroles. [] These reactions typically employ palladium catalysts like Pd(OAc)2 or PdCl(C3H5)(dppb) and often require a base, such as potassium acetate (KOAc). Notably, the choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired arylated product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)